molecular formula C7H14Cl2Si B1583368 Methylcyclohexyldichlorosilane CAS No. 5578-42-7

Methylcyclohexyldichlorosilane

Cat. No. B1583368
M. Wt: 197.17 g/mol
InChI Key: YUYHCACQLHNZLS-UHFFFAOYSA-N
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Patent
US04957607

Procedure details

Into a glass-made flask of 100 ml capacity equipped with a reflux condenser and stirrer were introduced 0.25 mole of cyclohexene, 0.25 mole of methyl dichlorosilane and 0.11 g of the same platinum catalyst as used in Example 1 and the flask containing the mixture was put under direct sun light at room temperature. A reaction took place in the mixture and continued without loss of the catalyst activity. The reaction was almost complete after 70 hours of exposure to sun light. Distillation of the thus obtained reaction mixture gave cyclohexyl methyl dichlorosilane in a yield of 91%.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[CH3:7][SiH:8]([Cl:10])[Cl:9]>[Pt]>[CH:1]1([Si:8]([CH3:7])([Cl:10])[Cl:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
0.25 mol
Type
reactant
Smiles
C[SiH](Cl)Cl
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a glass-made flask of 100 ml capacity equipped with a reflux condenser and stirrer
ADDITION
Type
ADDITION
Details
the flask containing the mixture
CUSTOM
Type
CUSTOM
Details
was put under direct sun light at room temperature
DISTILLATION
Type
DISTILLATION
Details
Distillation of the thus obtained reaction mixture

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
C1(CCCCC1)[Si](Cl)(Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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